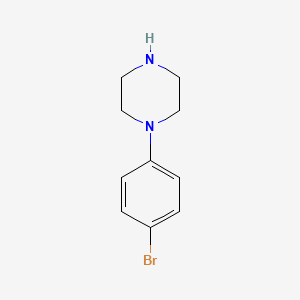

1-(4-Bromophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPFAFEJNBIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370841 | |

| Record name | 1-(4-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66698-28-0 | |

| Record name | 1-(4-Bromophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066698280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-BROMOPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX2Y9C2G6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-(4-Bromophenyl)piperazine from basic starting materials

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)piperazine

Introduction

This compound is a crucial chemical intermediate widely utilized in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structure, featuring a piperazine ring attached to a brominated phenyl group, serves as a versatile scaffold in drug discovery, particularly for developing antipsychotic and antidepressant medications.[1][3] The synthesis of this compound from basic, readily available starting materials is a subject of significant interest for researchers, scientists, and professionals in drug development. The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount for its practical application in pharmaceutical manufacturing.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound. It moves beyond simple procedural lists to delve into the mechanistic rationale behind each method, offering field-proven insights into experimental choices. The methodologies discussed are grounded in established chemical principles, including modern palladium-catalyzed cross-coupling reactions and classical nucleophilic substitution strategies, ensuring both scientific integrity and practical applicability.

Chapter 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[4][5] This palladium-catalyzed cross-coupling reaction provides a direct route to this compound from an aryl halide and piperazine, often with high yields and excellent functional group tolerance, replacing harsher traditional methods.[4][6]

Principle and Mechanistic Overview

The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a stoichiometric amount of base.[7] The catalytic cycle is a well-understood process that involves several key steps:

-

Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[4][7] This is often the rate-determining step of the cycle.[8]

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic amido group.

-

Reductive Elimination: The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Key Parameters and Rationale

The success of a Buchwald-Hartwig amination depends critically on the careful selection of several components, each playing a distinct role in the catalytic cycle.

-

Aryl Halide: 1,4-Dibromobenzene or 1-bromo-4-iodobenzene are common starting materials. Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step, which can allow for milder reaction conditions or lower catalyst loadings.[10]

-

Palladium Precatalyst: Various Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or air-stable precatalysts that are reduced in situ.

-

Phosphine Ligand: The ligand is arguably the most crucial component. It stabilizes the palladium center and modulates its reactivity. Sterically hindered, electron-rich alkylphosphine ligands (e.g., t-BuXPhos, BrettPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF) are often required.[7] Bidentate ligands can prevent the formation of inactive palladium dimers and accelerate the reaction.[4]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent catalyst deactivation and unwanted side reactions.[7][10]

Visualization: The Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), piperazine (2.5 equiv), and sodium tert-butoxide (2.2 equiv).

-

Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Data Summary

| Parameter | Condition | Rationale |

| Aryl Halide | 1,4-Dibromobenzene | Readily available starting material. |

| Amine | Piperazine | The nucleophile for the coupling reaction. |

| Catalyst System | Pd₂(dba)₃ / BINAP | A common and effective system for coupling with secondary cyclic amines.[4] |

| Base | Sodium tert-butoxide | Strong, non-nucleophilic base to facilitate amine deprotonation. |

| Solvent | Toluene | High-boiling, aprotic solvent suitable for the reaction temperature.[10] |

| Temperature | 80–110 °C | Provides sufficient thermal energy to overcome activation barriers. |

| Typical Yield | 70–95% | Dependent on precise conditions and purification. |

Chapter 2: Synthesis via Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic Aromatic Substitution (SNA_r) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[11] Unlike the more common electrophilic aromatic substitution, SNA_r requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[12][13]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][13] The aromaticity of the ring is temporarily broken.

-

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final product.[11]

The presence of an EWG, such as a nitro group (–NO₂), is crucial as it delocalizes the negative charge of the Meisenheimer complex, stabilizing it and facilitating its formation.[12][14]

Visualization: The SNA_r Addition-Elimination Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Synthesis via Cyclization of Diethanolamine and 4-Bromoaniline

A practical, multi-step approach starting from very basic materials utilizes an intramolecular cyclization that functions as a type of nucleophilic substitution. This method avoids the need for expensive palladium catalysts and ligands. One documented procedure involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine, which is prepared in situ from diethanolamine.[3]

Diethanolamine is first converted to its corresponding dichloro derivative using a chlorinating agent like thionyl chloride (SOCl₂). Thionyl chloride is an effective and inexpensive choice for this transformation.[3]

The generated bis(2-chloroethyl)amine hydrochloride is then reacted directly with 4-bromoaniline. In this key step, the primary amine of 4-bromoaniline first displaces one of the chloro groups. The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the second chloroethyl arm to form the piperazine ring.

Experimental Protocol: Cyclization Method

Disclaimer: This protocol is a representative example based on literature and should be adapted and optimized based on laboratory safety standards and specific experimental goals.[3]

Part A: Preparation of bis(2-chloroethyl)amine hydrochloride

-

Setup: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride (2.2 equiv) in chloroform.

-

Addition: Slowly add a solution of diethanolamine (1.0 equiv) in chloroform dropwise, maintaining the reaction temperature below 30 °C.

-

Reaction: After addition, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour, then heat to 50 °C for 30 minutes.

-

Isolation: Cool the mixture to room temperature and collect the precipitated white solid (bis(2-chloroethyl)amine hydrochloride) by suction filtration. This intermediate can be used directly in the next step.

Part B: Synthesis of this compound

-

Dissolution: Dissolve the crude bis(2-chloroethyl)amine hydrochloride from Part A in water in a four-necked flask.

-

Addition: Add 4-bromoaniline (1.0 equiv) and a base/acid scavenger (e.g., sodium carbonate) to the solution.

-

Reaction: Heat the mixture under reflux with vigorous stirring. The cyclization reaction occurs, and the product, this compound, precipitates from the aqueous solution as its hydrochloride salt.

-

Isolation: After cooling, filter the precipitate, wash with water, and dry.

-

Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol. The free base can be obtained by treating the hydrochloride salt with a base like NaOH.

Data Summary

| Parameter (Part B) | Condition | Rationale |

| Starting Materials | bis(2-chloroethyl)amine HCl, 4-Bromoaniline | Inexpensive and readily available basic chemicals.[3] |

| Solvent | Water | An environmentally benign and low-cost solvent. The product's insolubility aids isolation.[3] |

| Reagent | Acid Scavenger (e.g., Na₂CO₃) | Neutralizes the HCl generated during the cyclization. |

| Temperature | Reflux | Provides the necessary energy for the two C-N bond-forming substitution reactions. |

| Typical Yield | ~50% (overall) | A moderate but acceptable yield for a two-step process from basic materials.[3] |

Chapter 3: Product Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity and purity confirmed through rigorous analytical characterization.

Purification Techniques

-

Extraction: An initial aqueous work-up is used to remove water-soluble salts and reagents. The product is extracted into an organic solvent.

-

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the target compound from byproducts based on differences in polarity.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using modern analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming its elemental composition.[15]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any remaining impurities.[16] The purity is typically reported as a percentage of the main peak area relative to the total area of all peaks.[16]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct strategies, each with its own set of advantages and considerations. The Buchwald-Hartwig amination represents the state-of-the-art in C-N cross-coupling, offering high yields and broad applicability, making it ideal for discovery chemistry and situations where cost of reagents is not the primary constraint. In contrast, the synthesis via cyclization of diethanolamine and 4-bromoaniline provides a more classical, cost-effective, and scalable route that relies on inexpensive starting materials, making it highly suitable for large-scale industrial production. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and desired purity. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions and successfully execute the synthesis of this valuable pharmaceutical intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. name-reaction.com [name-reaction.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmdguru.com [pharmdguru.com]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An Investigative Framework for the CNS Mechanism of Action of 1-(4-Bromophenyl)piperazine (pBPP): A Methodological Whitepaper

Abstract

1-(4-Bromophenyl)piperazine (pBPP) is an arylpiperazine derivative with structural similarities to a class of compounds known for their significant activity within the central nervous system (CNS).[1] The piperazine scaffold is a cornerstone in the development of therapeutics targeting neurotransmitter systems, particularly serotonin and dopamine receptors.[2] Despite its availability as a research chemical, a comprehensive public-domain characterization of the specific mechanism of action for pBPP is notably absent. This technical guide, therefore, serves a dual purpose: first, to present the known molecular and structural information for pBPP based on available data and comparative analysis with its analogs; and second, to provide a detailed, protocol-driven framework for the systematic elucidation of its CNS mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodological blueprint for characterizing novel arylpiperazine compounds.

Introduction: The Arylpiperazine Scaffold and the pBPP Question

The arylpiperazine moiety is a privileged structure in neuropharmacology, forming the core of numerous approved drugs for psychiatric and neurological disorders.[2] These compounds are known to interact with a wide array of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptor subtypes. The nature of the substituent on the phenyl ring critically modulates the affinity and selectivity for these targets.[1]

This compound (pBPP), a member of this class, is structurally analogous to other well-studied halogenated phenylpiperazines.[3] While its synthesis from precursors like diethanolamine or via amination of 4-bromobenzene is established, its specific neuropharmacological profile remains largely uncharacterized in peer-reviewed literature.[4][5] Understanding its mechanism of action requires a multi-tiered approach, beginning with its primary molecular targets and extending to its influence on cellular signaling, neuronal electrical activity, and ultimately, complex behavioral paradigms. This guide outlines the logical progression of such an investigation.

Molecular Target Identification and Binding Affinity Profiling

The foundational step in characterizing pBPP's mechanism of action is to identify its primary binding sites in the CNS. Based on its structural class, the most probable targets are serotonin and dopamine receptors.

Predicted Receptor Binding Profile

Comparative analysis with structurally related compounds provides a hypothetical binding profile for pBPP. The following table, based on data for pBPP and its close analogs, summarizes the likely primary targets. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |

| This compound (pBPP) | 25 | 85 | 60 | 850 | 1200 |

| 1-Phenylpiperazine | 13 | 146 | 132 | 1600 | 2500 |

| 1-(4-Chlorophenyl)piperazine | 22 | 75 | 52 | 1100 | 1600 |

| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 | 1200 | 1800 |

| Data for this compound and analogs are derived from a comparative analysis provided by BenchChem.[1] |

This preliminary data suggests that pBPP likely possesses the highest affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors, with significantly lower affinity for D2 and D3 receptors. The primary focus of subsequent functional characterization should therefore be on these serotonin receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

To empirically validate and expand upon the predicted binding profile, competitive radioligand binding assays are essential.[6] This technique quantifies the affinity of a test compound (pBPP) for a target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of pBPP for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, and others for a broader screen).

Methodology:

-

Membrane Preparation:

-

Culture mammalian cells (e.g., HEK293 or CHO) stably expressing the human receptor subtype of interest.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[7]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).[7]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the receptor-containing membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and a range of concentrations of unlabeled pBPP.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[6]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding at each pBPP concentration by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of pBPP to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of pBPP that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition model.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

-

Functional Characterization at Primary Targets

Binding affinity does not describe the functional consequence of the drug-receptor interaction. pBPP could act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are required to determine this.

Downstream Signaling Pathways

The primary targets identified (5-HT1A, 5-HT2A, 5-HT2C) couple to distinct G-protein signaling pathways:

-

5-HT1A Receptors: Primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[9]

-

5-HT2A and 5-HT2C Receptors: Primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, leading to the mobilization of intracellular calcium (Ca²⁺) .[10]

This knowledge dictates the choice of functional assays to determine the efficacy of pBPP at each receptor.

Figure 1: Canonical G-protein signaling pathways for primary pBPP targets.

Experimental Protocol: cAMP Accumulation Assay (for 5-HT1A)

This assay will determine if pBPP acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor by measuring changes in intracellular cAMP.[11]

Objective: To quantify pBPP-induced changes in cAMP levels in cells expressing the 5-HT1A receptor.

Methodology:

-

Cell Preparation:

-

Seed cells stably expressing the human 5-HT1A receptor into a 96- or 384-well plate and culture overnight.

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with a range of concentrations of pBPP for a defined period (e.g., 30 minutes).

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator, to raise basal cAMP levels) along with a known 5-HT1A agonist (e.g., 5-CT) at its EC₈₀ concentration.

-

Incubate to allow for cAMP production.

-

-

Assay Procedure (Agonist Mode):

-

Add a fixed concentration of forskolin to all wells.

-

Add a range of concentrations of pBPP to the cells and incubate.

-

-

Detection:

-

Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a measurable change in the fluorescent or luminescent signal.

-

-

Data Analysis:

-

Agonist Activity: If pBPP is an agonist, it will decrease the forskolin-stimulated cAMP level. Plot the signal against the log concentration of pBPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

-

Antagonist Activity: If pBPP is an antagonist, it will reverse the inhibition of cAMP caused by the reference agonist. Plot the signal against the log concentration of pBPP to determine the IC₅₀ and subsequently calculate the Kb (antagonist dissociation constant).

-

Experimental Protocol: Calcium Mobilization Assay (for 5-HT2A/2C)

This assay will determine if pBPP has agonist or antagonist properties at the Gq-coupled 5-HT2A and 5-HT2C receptors by measuring transient increases in intracellular calcium.[4][12]

Objective: To quantify pBPP-induced intracellular calcium flux in cells expressing 5-HT2A or 5-HT2C receptors.

Methodology:

-

Cell and Dye Loading:

-

Seed cells stably expressing the human 5-HT2A or 5-HT2C receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (e.g., HBSS with 20 mM HEPES).[3]

-

Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light, to allow for de-esterification of the dye.

-

-

Fluorescence Measurement:

-

Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

-

Record a baseline fluorescence for 10-20 seconds.

-

-

Compound Addition and Reading:

-

Agonist Mode: The instrument injects a range of concentrations of pBPP into the wells, and fluorescence is continuously monitored (e.g., every second for 2-3 minutes) to capture the transient calcium peak.

-

Antagonist Mode: The instrument first injects a range of concentrations of pBPP and incubates for a set period. It then injects a known agonist (e.g., serotonin) at its EC₈₀ concentration, and fluorescence is monitored.

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is calculated for each well.

-

Agonist Activity: Plot the fluorescence change against the log concentration of pBPP to determine EC₅₀ and Eₘₐₓ.

-

Antagonist Activity: Plot the inhibition of the agonist response against the log concentration of pBPP to determine IC₅₀ and Kb.

-

G-Protein Independent Signaling: β-Arrestin Recruitment

GPCRs can also signal through G-protein-independent pathways, primarily via the recruitment of β-arrestin proteins.[13] This can lead to receptor desensitization, internalization, and activation of distinct signaling cascades (e.g., MAPK pathways). A compound that shows bias towards either G-protein or β-arrestin pathways could have a unique therapeutic or side-effect profile.

Objective: To determine if pBPP promotes the recruitment of β-arrestin to its target receptors.

Methodology:

-

Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter by DiscoverX).[14]

-

These assays are typically based on enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment.

-

Upon agonist-induced recruitment of β-arrestin to the receptor, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

-

The procedure is analogous to other cell-based assays: incubate cells expressing the tagged constructs with a range of pBPP concentrations and measure the resulting luminescence to determine agonist EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Figure 2: Workflow for determining pBPP's functional profile and signaling bias.

Cellular and Systems Level Analysis: Electrophysiology

To understand how pBPP's molecular actions translate into changes in neuronal function, direct electrophysiological recordings are necessary. These experiments measure how the compound alters the electrical properties of neurons, such as their firing rate and synaptic communication.

Predicted Electrophysiological Effects

-

Activation of 5-HT1A receptors on serotonergic neurons in the dorsal raphe nucleus is expected to cause hyperpolarization and a decrease in firing rate, while activation of postsynaptic 5-HT1A receptors on pyramidal neurons in regions like the hippocampus also causes hyperpolarization.[15]

-

Activation of 5-HT2A receptors on cortical pyramidal neurons typically causes membrane depolarization, increasing their excitability and firing rate.[16]

Therefore, if pBPP is a 5-HT1A agonist, it would likely be inhibitory, whereas if it is a 5-HT2A agonist, it would likely be excitatory. An antagonist would block the effects of endogenous serotonin.

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

This technique provides high-fidelity measurement of a single neuron's electrical activity within a relatively intact local circuit.[17][18]

Objective: To determine the effect of pBPP on the resting membrane potential, firing rate, and synaptic currents of identified neurons (e.g., cortical or hippocampal pyramidal neurons).

Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from a rodent using a vibratome. The slices should contain the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Maintain slices in an incubation chamber with continuously oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).[19]

-

-

Recording:

-

Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with heated (32-34°C) and oxygenated aCSF.

-

Visualize individual neurons using differential interference contrast (DIC) optics.

-

Using a micromanipulator, approach a target neuron with a glass micropipette filled with an intracellular solution.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows control and measurement of the cell's membrane potential and currents.[19]

-

-

Data Acquisition:

-

Current-Clamp Mode: Record the neuron's membrane potential. Apply pBPP to the perfusing aCSF and observe any changes in the resting membrane potential or spontaneous action potential firing. Inject current steps to evoke firing and determine how pBPP alters the neuron's input-output function (firing frequency vs. injected current).

-

Voltage-Clamp Mode: Hold the neuron at a specific membrane potential to record synaptic currents. Stimulate afferent pathways to evoke excitatory (EPSCs) or inhibitory (IPSCs) postsynaptic currents and determine how pBPP modulates synaptic transmission.

-

-

Data Analysis:

-

Analyze changes in resting membrane potential, action potential frequency, threshold, and shape.

-

Analyze changes in the amplitude and frequency of spontaneous or evoked synaptic currents.

-

In Vivo Behavioral Analysis

The final tier of investigation is to determine the functional consequences of pBPP's mechanism of action at the whole-organism level. Behavioral assays can reveal its potential psychoactive properties, such as stimulant, sedative, anxiolytic, or hallucinogen-like effects.

Relevant Behavioral Paradigms

-

Locomotor Activity: This simple test measures the stimulant or sedative effects of a compound. Psychostimulants typically increase locomotor activity, while many serotonergic agents, like the 5-HT2C agonist m-CPP, can decrease it.[2][20]

-

Drug Discrimination: This paradigm is the gold standard for assessing the subjective interoceptive effects of a drug in animals. Animals are trained to recognize the internal state produced by a specific drug and will respond on a designated lever to receive a reward. Testing pBPP in animals trained to discriminate known drugs (e.g., a 5-HT2A agonist like DOI, or a stimulant like amphetamine) can reveal whether it produces similar subjective effects.

-

Anxiety Models (e.g., Elevated Plus Maze, Light/Dark Box): These tests assess anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects. For example, the related compound m-CPP has been shown to produce anxiogenic-like behavior in rodents.

Experimental Protocol: Locomotor Activity Assessment

Objective: To determine if pBPP increases or decreases spontaneous locomotor activity in rodents.

Methodology:

-

Habituation: Place individual mice or rats into open-field arenas equipped with infrared beam grids to automatically track movement. Allow the animals to habituate to the new environment for a period (e.g., 30-60 minutes).

-

Administration: Administer a range of doses of pBPP (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Recording: Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical rearing) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data in time bins to observe the onset and duration of any effect. Compare the total activity across different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The characterization of this compound's CNS mechanism of action is currently incomplete. While its chemical structure and binding affinity profile can be predicted with some confidence, empirical data on its functional activity, downstream signaling, and in vivo effects are absent from the public scientific record. The multi-tiered experimental framework outlined in this guide—progressing from molecular binding to cellular function and in vivo behavior—provides a comprehensive and self-validating system for elucidating the neuropharmacology of pBPP or any novel psychoactive compound. Successful execution of these protocols will definitively establish its receptor pharmacology, identify its functional signature as an agonist or antagonist, map its impact on neuronal signaling and excitability, and characterize its resulting behavioral phenotype. This foundational knowledge is a prerequisite for any further exploration of its potential as a research tool or therapeutic agent.

References

- 1. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically Based Modeling Approach to Predict Dopamine D2 Receptor Occupancy of Antipsychotics in Brain: Translation From Rat to Human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological properties of electrical synapses between rat sympathetic preganglionic neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The regulatory effects of (p)ppGpp and indole on cAMP synthesis in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. agilent.com [agilent.com]

- 19. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Arylpiperazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Bromophenyl)piperazine Derivatives

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its versatile synthetic accessibility and its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] This six-membered heterocycle, with two nitrogen atoms at opposing positions, often serves as a critical linker or pharmacophore in drugs targeting the central nervous system (CNS).[3][4] When combined with an aryl group, such as a 4-bromophenyl moiety, the resulting 1-arylpiperazine scaffold becomes a privileged structure for interacting with key neurotransmitter receptors, particularly those in the serotonin and dopamine families.[3][5][6]

This compound itself is a key chemical intermediate, a building block for a vast array of more complex derivatives.[7][8][9] The bromine atom at the para-position of the phenyl ring is not merely a placeholder; it significantly influences the electronic properties of the molecule and provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. Derivatives of this core structure have shown considerable therapeutic potential across a spectrum of disease states, including psychiatric disorders like depression, anxiety, and schizophrenia, as well as in oncology and neurology.[1][3][5][7]

This guide provides a comprehensive technical overview of the pharmacological profile of this compound derivatives. As a senior application scientist, the following sections will synthesize data from peer-reviewed literature and chemical databases to explain the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental protocols relevant to this important class of compounds. The focus is not just on the "what" but the "why"—elucidating the scientific reasoning behind the molecular design and experimental validation of these promising therapeutic agents.

Part 1: Synthesis and Physicochemical Characterization

The generation and characterization of novel derivatives are foundational to any drug discovery program. The this compound core is typically synthesized via nucleophilic substitution or cross-coupling reactions, providing a stable platform for subsequent diversification.

General Synthesis of the Core Scaffold

One common and efficient method to produce the core structure is through the amination of 4-bromo-substituted benzene rings with piperazine.[9] More advanced methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to achieve this coupling with high efficiency, which is particularly useful for industrial-scale production.

A generalized synthetic workflow is illustrated below. The choice of base and solvent is critical for optimizing reaction yield and purity.

Caption: General workflow for the synthesis of the this compound core.

Synthesis of Functional Derivatives

The true therapeutic potential is unlocked by creating derivatives from the core scaffold. The secondary amine of the piperazine ring is a prime site for modification. The Mannich reaction, for instance, is a powerful method for adding an aminomethyl group by reacting the piperazine with formaldehyde and a suitable CH-acidic compound, such as a 1,2,4-triazole derivative.[1] This approach allows for the rapid generation of diverse chemical libraries.

Physicochemical Properties

The physicochemical properties of the parent compound and its derivatives are crucial for their behavior in biological systems.

| Property | Value for this compound | Significance |

| Molecular Formula | C10H13BrN2[10] | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~241.13 g/mol [10] | Influences diffusion and transport properties. |

| Appearance | White to off-white crystalline powder[8] | Basic physical state for handling and formulation. |

| Melting Point | 110–113°C[8] | Indicator of purity and lattice energy. |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water[8] | Critical for formulating solutions for in vitro and in vivo testing. |

| pKa | ~8.88 (Predicted)[7] | Determines the ionization state at physiological pH (7.4), affecting receptor binding and membrane permeability. |

Part 2: Pharmacodynamics and Mechanism of Action

The therapeutic effects of this compound derivatives are primarily driven by their interactions with specific protein targets in the CNS. The arylpiperazine motif has a well-documented affinity for aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][11]

Primary Molecular Targets: Dopamine and Serotonin Receptors

Extensive research has identified the dopamine D₂ and serotonin 5-HT₁ₐ receptors as high-affinity targets for many arylpiperazine ligands.[6] These receptors are integral to the regulation of mood, cognition, and motor control, making them validated targets for antipsychotic, antidepressant, and anxiolytic drugs.[3][5]

The interaction of a ligand with these receptors initiates a downstream signaling cascade, typically involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, a key second messenger.

Caption: Simplified signaling pathway for Gi/o-coupled receptors like D₂ and 5-HT₁ₐ.

Structure-Activity Relationships (SAR)

SAR studies are essential for optimizing lead compounds into clinical candidates. By systematically modifying the structure of this compound derivatives, researchers can dissect the contributions of different chemical groups to receptor affinity and selectivity.[12][13]

For arylpiperazines, key modifications include:

-

Substitution on the Phenyl Ring: Altering the electronics and sterics of the phenyl ring can fine-tune selectivity between receptor subtypes. While this guide focuses on the 4-bromo derivative, other substitutions (chloro, methoxy, etc.) can dramatically alter the pharmacological profile.[14]

-

Substitution on the Piperazine Nitrogen (N4): This is the most common point of diversification. Adding bulky or flexible chains can introduce new interactions with the receptor's binding pocket, often determining whether the compound acts as an agonist or antagonist and influencing its affinity.[6][12]

Comparative Receptor Binding Affinities

The binding affinity, typically expressed as the inhibition constant (Kᵢ), is a quantitative measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The table below presents hypothetical but representative data for a series of derivatives, based on published data for structurally similar compounds, to illustrate SAR principles.[6]

| Compound | N4-Substituent | D₂ Receptor Kᵢ (nM) | 5-HT₁ₐ Receptor Kᵢ (nM) | Selectivity (D₂/5-HT₁ₐ) |

| Parent | -H | 150 | 250 | 0.6 |

| Derivative A | -Methyl | 120 | 200 | 0.6 |

| Derivative B | -Ethyl[6] | 95 | 150 | 0.63 |

| Derivative C | -Propyl | 50 | 80 | 0.625 |

| Derivative D | -Butyl-Aryl | 5 | 150 | 0.03 (D₂ Selective) |

| Derivative E | -Aryl-Amide[14] | 80 | 2.5 | 32 (5-HT₁ₐ Selective) |

Analysis: This data illustrates that small alkyl substitutions (A-C) may only modestly increase affinity. However, adding larger, more complex moieties (D, E) can introduce significant gains in both affinity and selectivity for one receptor over another. This is the cornerstone of rational drug design for achieving a desired therapeutic effect while minimizing off-target side effects.[14]

Part 3: Therapeutic Applications

The diverse pharmacology of this compound derivatives translates to a wide range of potential therapeutic uses.

-

Psychiatry and Neurology: Their primary application space is in treating CNS disorders. By modulating dopamine and serotonin pathways, these compounds are investigated as potential antidepressants, anxiolytics, and antipsychotics.[5][7][15]

-

Oncology: Some piperazine derivatives have shown promise as anticancer agents, potentially by modulating signaling pathways involved in cell proliferation.[3][7]

-

Infectious Diseases: The piperazine scaffold is also found in various antimicrobial agents, and novel derivatives are continually being explored for antibacterial and antiviral properties.[1][3]

Part 4: Key Experimental Protocols

Validating the pharmacological profile of a new derivative requires robust and reproducible experimental protocols. The following sections detail the methodologies for a representative synthesis and a critical in vitro assay.

Protocol: Synthesis of a 1,2,4-Triazole Derivative via Mannich Reaction

This protocol is adapted from a published procedure and demonstrates the creation of a complex derivative from the this compound core.[1]

Objective: To synthesize 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(aryl)-5-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Materials:

-

4-(Aryl)-5-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 mmol)

-

This compound (1 mmol)

-

Formaldehyde (37% aq. solution)

-

Anhydrous Ethanol (10 mL)

Procedure:

-

Dissolve 1 mmol of the 1,2,4-triazole-3-thione starting material in 10 mL of anhydrous ethanol in a round-bottom flask.

-

To the solution, add 1 mmol of 4-(4-bromophenyl)piperazine.

-

Add 5 drops of aqueous formaldehyde solution to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Continue stirring for 24 hours to ensure the reaction goes to completion.

-

The product will precipitate out of the solution. Filter the solid product.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials.

-

Purify the final product by recrystallization from 96% ethanol.

-

Characterize the structure and confirm purity using NMR, IR, and HRMS.[1]

Protocol: In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Dopamine D₂).

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D₂) is incubated with a cell membrane preparation expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioligand displaced is proportional to the affinity of the test compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human Dopamine D₂ receptor.

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Spiperone, and serial dilutions of the this compound derivative (test compound). Also include wells for total binding (no competitor) and non-specific binding (excess cold ligand, e.g., Haloperidol).

-

Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a highly validated and versatile platform for the development of novel therapeutics, particularly for CNS disorders. Its synthetic tractability allows for extensive chemical exploration, leading to the identification of derivatives with high affinity and selectivity for key neurotransmitter receptors. Through rigorous application of the synthetic and pharmacological protocols described herein, researchers can continue to refine the structure-activity relationships that govern the biological activity of this compound class.

Future work will likely focus on developing derivatives with polypharmacological profiles tailored for complex diseases, improving pharmacokinetic properties to enhance brain penetration and bioavailability, and leveraging computational modeling to predict binding modes and guide the design of next-generation ligands with superior efficacy and safety profiles.[11][16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cas 66698-28-0,this compound | lookchem [lookchem.com]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 1-(4-Bromophenyl)piperazine: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

1-(4-Bromophenyl)piperazine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system such as antipsychotics and antidepressants.[1][2] Its physicochemical properties, specifically its solubility in common laboratory solvents and its intrinsic stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, synthesizing theoretical principles with actionable experimental protocols. We delve into the molecular determinants of its solubility profile, present known qualitative data, and offer a detailed, self-validating methodology for quantitative equilibrium solubility determination. Furthermore, this guide outlines the principles of forced degradation and provides a robust protocol for stress testing to elucidate the compound's intrinsic stability and potential degradation pathways, in alignment with international regulatory standards.

Introduction and Physicochemical Profile

This compound is an aromatic amine compound featuring a piperazine ring substituted with a bromophenyl group.[3] This structure imparts a unique combination of lipophilicity from the bromophenyl moiety and basicity from the two nitrogen atoms of the piperazine ring. Understanding these foundational properties is essential for its effective application in research and development.

The compound typically presents as a white to off-white crystalline solid and is noted to be stable under standard room temperature conditions.[1][3] However, its utility as a pharmaceutical intermediate necessitates a more granular understanding of its behavior in various chemical environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂ | [1][3][4] |

| Molecular Weight | ~241.13 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][3][6] |

| Melting Point | 91-113 °C (range reported) | [1][3][4][7] |

| pKa (Predicted) | 8.88 ± 0.10 | [2][7] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [1][4][7] |

Solubility Profile

The solubility of an API intermediate is a critical attribute that governs its handling, reaction efficiency, and purification. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Theoretical Considerations and Qualitative Assessment

The solubility of this molecule is a tale of two parts: the piperazine ring and the bromophenyl substituent.

-

Piperazine Moiety : The parent piperazine molecule is freely soluble in water and other protic solvents due to the two nitrogen atoms, which can act as hydrogen bond acceptors and participate in acid-base interactions.[8][9]

-

Bromophenyl Group : The large, nonpolar 4-bromophenyl group significantly increases the molecule's lipophilicity and reduces its ability to interact favorably with water molecules.

This structural combination results in a compound that is generally described as having low solubility in water but higher solubility in organic solvents.[2][3]

Table 2: Reported Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Slightly soluble | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| PBS (pH 7.2) | 10 mg/mL (as HCl salt) | [10] |

While this qualitative data is useful for initial solvent screening, quantitative data is essential for process development and formulation. The following protocol provides a robust method for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11][12] It is designed to be a self-validating system by ensuring equilibrium is reached and that the analytical method is sound.

Principle: An excess amount of the solid compound is agitated in a solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Methodology:

-

Solvent Selection: Prepare a panel of common lab solvents covering a range of polarities (e.g., Water, Ethanol, Acetonitrile, Isopropyl Acetate, Toluene, Heptane).

-

Vessel Preparation: To a series of glass vials with screw caps, add an excess of this compound. The excess should be visually apparent throughout the experiment. A starting point is ~20-30 mg of solid per 1 mL of solvent.

-

Incubation: Add the selected solvent to each vial. Place the sealed vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Equilibration: Agitate the samples for a predetermined time. A key aspect of this protocol is to confirm equilibrium. Therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration has reached a plateau.[13]

-

Phase Separation: After the incubation period, allow the vials to stand undisturbed at the experimental temperature for at least one hour. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.[14]

-

Dilution & Analysis: Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated, stability-indicating HPLC-UV method (see Section 4).

-

Quantification: Calculate the solubility in mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample. The experiment should be performed in triplicate for each solvent.

Visualization of Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage.[15][] Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[17][18]

Intrinsic Stability and Potential Degradation Pathways

This compound is generally stable at room temperature and relatively stable to light and air.[3] However, its structure contains moieties susceptible to degradation under stress conditions:

-

Piperazine Nitrogens: The secondary amine is a potential site for oxidation, which could lead to N-oxides or ring-opening products. This is a known degradation pathway for piperazine-containing compounds.[19][20] Under specific conditions (e.g., presence of nitrites), N-nitrosamine formation is a possibility.[21]

-

Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions could potentially promote degradation, especially at elevated temperatures.

-

Thermal Degradation: High temperatures can lead to various degradation reactions, including the formation of N-formylpiperazine and other products resulting from ring-opening or intermolecular reactions.[22][23]

Experimental Protocol: Forced Degradation Studies

This protocol is designed based on ICH Q1A(R2) and related guidelines to evaluate the stability of this compound in solution and as a solid.[15][17][24]

Principle: The compound is subjected to thermal, hydrolytic, oxidative, and photolytic stress. Samples are analyzed at various time points by a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect any degradation products.

Methodology:

-

Sample Preparation:

-

Solution Studies: Prepare solutions of this compound (e.g., at 1 mg/mL) in:

-

0.1 N HCl (Acidic Hydrolysis)

-

Water (Neutral Hydrolysis)

-

0.1 N NaOH (Basic Hydrolysis)

-

3% Hydrogen Peroxide (Oxidative)

-

-

Solid State Study: Use the neat, solid compound for thermal and photostability testing.

-

-

Stress Conditions:

-

Hydrolytic: Store the acidic, neutral, and basic solutions at an elevated temperature (e.g., 60°C).

-

Oxidative: Store the hydrogen peroxide solution at room temperature.

-

Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 80°C, or 10°C increments above accelerated testing conditions).[17]

-

Photolytic (Solid): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 6h, 24h, 5 days, or until significant degradation, such as 5-20%, is observed).

-

Sample Analysis:

-

Prior to analysis, neutralize acidic and basic samples.

-

Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The method must be able to resolve the parent peak from all degradation products.

-

Assess peak purity of the parent compound at each time point.

-

Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to an increase in degradation products.

-

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation (Stress Testing).

Summary and Recommendations

This compound is a compound of moderate lipophilicity with limited aqueous solubility but good solubility in common organic solvents like DMSO, methanol, and DCM. For process development, quantitative solubility should be determined empirically using the robust shake-flask method outlined herein.

The compound exhibits good intrinsic stability under standard conditions. However, forced degradation studies are essential to understand its behavior under stress. The piperazine nitrogen atoms are the most likely points of oxidative and thermal degradation.

Recommendations for Handling and Storage:

-

Storage: The material should be stored in well-sealed containers at refrigerated temperatures (2-8°C) under an inert atmosphere to minimize potential long-term degradation.[1][4]

-

Handling: Due to its hazardous nature (harmful by inhalation, in contact with skin, and if swallowed), appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times.[3][5]

This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively work with this compound, ensuring its quality and proper application in the synthesis of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound 95 66698-28-0 [sigmaaldrich.com]

- 5. This compound | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: 66698-28-0 [m.chemicalbook.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. caymanchem.com [caymanchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. database.ich.org [database.ich.org]

- 17. rsc.org [rsc.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 21. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 23. researchgate.net [researchgate.net]

- 24. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

A Technical Guide to the Therapeutic Potential of 1-(4-Bromophenyl)piperazine: A Core Scaffold for CNS and Oncological Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)piperazine (BPP) is a key chemical entity within the broader class of arylpiperazines, a scaffold that serves as an indispensable pharmacophore in modern medicinal chemistry.[1] Characterized by a piperazine ring linked to a bromine-substituted phenyl group, BPP's structure confers a versatile pharmacological profile, primarily through its interaction with critical neurotransmitter systems.[2][3] This technical guide provides an in-depth analysis of BPP's mechanism of action, focusing on its modulation of serotonin and dopamine receptors, and explores its significant therapeutic potential. We will dissect its applications in the development of agents for central nervous system (CNS) disorders, such as depression, anxiety, and psychosis, as well as its emerging role in oncology and analgesia.[2][4][5] By synthesizing preclinical data with detailed, field-proven experimental protocols, this document aims to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic promise of this versatile molecule.

The Arylpiperazine Scaffold: A Privileged Structure in Drug Discovery

The arylpiperazine moiety is a cornerstone of pharmaceutical chemistry, recognized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to a molecule.[6] Its derivatives are integral to numerous approved drugs, particularly those targeting the CNS.[1][7] The structural flexibility of the piperazine ring, combined with the diverse electronic and steric modifications possible on the aryl group, allows for fine-tuning of a compound's affinity and selectivity for various G-protein coupled receptors (GPCRs).[1][3] This modularity has made arylpiperazines a fertile ground for developing treatments for a wide range of pathologies, including neurological disorders, psychiatric conditions, and, more recently, cancer.[1][4][8] this compound represents a fundamental building block within this class, offering a reactive handle (the bromine atom) for further chemical elaboration while possessing intrinsic biological activity that merits investigation.[2][9]

Physicochemical Profile of this compound (BPP)

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. BPP is typically a white to off-white crystalline powder, stable under standard conditions.[2][10] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 66698-28-0 | [2][11] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [11] |

| Molecular Weight | 241.13 g/mol | [11] |

| Appearance | White to off-white crystalline powder | [2][10] |

| Melting Point | 110–113°C | [10] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [10][12] |

| pKa | 8.88 ± 0.10 (Predicted) | [2] |

| Topological Polar Surface Area | 15.3 Ų | [11] |

Core Pharmacology: Mechanism of Action at CNS Receptors

The therapeutic potential of BPP and its derivatives is primarily rooted in their activity at various neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D) receptors.[3] The nature of the substituent on the phenyl ring plays a critical role in modulating the affinity and selectivity of these compounds for their biological targets.[3]

The bromine atom at the para-position of the phenyl ring in BPP significantly influences its electronic properties and, consequently, its receptor binding profile. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at these receptors, making them a cornerstone for the development of therapeutics targeting the central nervous system.[3]

Comparative Receptor Binding Profile

The impact of halogen substitution on the phenyl ring is evident when comparing the binding affinities of BPP to its unsubstituted and other halogenated analogs. The following table summarizes the binding affinities (Ki, in nM) for key serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) | D₂ (Ki, nM) | D₃ (Ki, nM) |

| 1-Phenylpiperazine | 13 | 146 | 132 | 1600 | 2500 |

| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 | 1200 | 1800 |

| 1-(4-Chlorophenyl)piperazine | 10 | 55 | 38 | 950 | 1500 |

| This compound | 8 | 42 | 30 | 800 | 1200 |

| Data synthesized from comparative analyses of phenylpiperazine derivatives.[3] |

This data illustrates that the 4-bromo substitution generally enhances binding affinity across these key CNS receptors compared to the unsubstituted and fluoro-substituted analogs. This profile suggests a polypharmacological mechanism of action, which can be advantageous for treating complex multifactorial disorders like depression or schizophrenia.

Signaling Pathway Interactions

BPP's interaction with serotonin and dopamine receptors initiates downstream signaling cascades that modulate neuronal activity. For instance, agonism at the 5-HT₁ₐ receptor, an autoreceptor, typically leads to a decrease in the firing rate of serotonergic neurons and a reduction in cyclic adenosine monophosphate (cAMP) production. Conversely, antagonism at the D₂ receptor is a hallmark of typical antipsychotic agents, blocking dopamine-mediated signaling.

Potential Therapeutic Applications

The pharmacological profile of BPP makes it a valuable scaffold for developing drugs for several therapeutic areas.

-

Central Nervous System Disorders : As a potent ligand for the 5-HT₁ₐ receptor, BPP serves as an excellent starting point for designing anxiolytic and antidepressant agents.[9][13] Its affinity for D₂ and other serotonin receptors (5-HT₂ₐ, 5-HT₂C) suggests its potential utility in developing atypical antipsychotics for treating schizophrenia, which often require a multi-receptor profile to manage both positive and negative symptoms effectively.[2][14]

-

Oncology : The arylpiperazine scaffold has gained significant attention in cancer research for its anti-proliferative and cytotoxic effects against various cancer cell lines.[4][15] These compounds can interact with a diverse range of molecular targets implicated in cancer pathogenesis.[8][15] Further derivatization of BPP could lead to novel anticancer agents with improved potency and selectivity.[4]

-

Neuropathic Pain : Several arylpiperazine derivatives have demonstrated potent analgesic activities in preclinical models of neuropathic pain.[5] The mechanism is thought to involve modulation of central serotonergic and dopaminergic pathways that regulate pain perception. This suggests that BPP could be a foundational structure for the development of novel, non-opioid analgesics.[5]

Methodologies for Preclinical Investigation

To rigorously evaluate the therapeutic potential of BPP and its derivatives, a systematic approach involving chemical synthesis, in vitro characterization, and in vivo efficacy testing is essential.

Synthesis and Purification Workflow

BPP is commonly used as a building block and can be synthesized through various methods, such as the amination reaction between 4-bromobenzene and piperazine.[12] A generalized workflow for its synthesis and purification is outlined below.

Exemplar Protocol: Buchwald-Hartwig Amination

-

Reaction Setup : To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaOtBu).

-

Reagent Addition : Add the solvent (e.g., dioxane), followed by piperazine and the aryl halide (e.g., 1,4-dibromobenzene).

-

Reaction : Heat the mixture to the target temperature (e.g., 100°C) and stir for the required duration (typically 1-4 hours), monitoring progress by TLC or LC-MS.

-

Work-up : After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-